molecular formula C8H8BrN3 B1380767 6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine CAS No. 1500190-82-8

6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine

Cat. No.: B1380767
CAS No.: 1500190-82-8
M. Wt: 226.07 g/mol
InChI Key: HNXIVIKEZUQSSO-UHFFFAOYSA-N
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Description

6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine (CAS 1500190-82-8) is a high-value chemical intermediate in medicinal chemistry and anticancer drug discovery. This brominated imidazopyridine scaffold is a key building block for the synthesis of novel PI3Kα inhibitors through Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl groups at the 6-position . The PI3Kα pathway is a well-validated target in oncology, and its inhibition represents a promising strategy for treating various cancers, including lymphatic tumours, and breast, lung, and ovarian cancers . As a core structural motif, this compound enables researchers to explore structure-activity relationships (SAR) and develop potent and selective small-molecule therapeutics . It is supplied as a yellow to brown solid with a typical purity of 98.70% or higher and requires storage at 2-8°C, protected from light to ensure stability . This product is intended for research purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

6-bromo-8-methylimidazo[1,2-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-2-6(9)3-12-4-7(10)11-8(5)12/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXIVIKEZUQSSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC(=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure :

  • Reagents :

    • 2-Amino-5-bromo-3-methylpyridine (1 equiv)
    • 40% chloroacetaldehyde (1.2 equiv)
    • Sodium bicarbonate (1.2 equiv)
    • Ethanol (solvent)
  • Conditions :

    • Temperature: 25–50°C
    • Reaction time: 5–24 hours
    • Workup: Ethyl acetate extraction, drying (Na₂SO₄), and recrystallization (ethyl acetate/hexane).
  • Outcome :

    • Yield: ~72%
    • Purity: >95% (HPLC)
    • Key spectral data:
      • ¹H NMR (CDCl₃): δ 8.19 (s, 1H), 7.65 (s, 1H), 2.51 (s, 3H, CH₃).

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing time and improving yield.

Procedure :

  • Reagents :

    • 2-Amino-5-bromo-3-methylpyridine (1 equiv)
    • Bromoacetaldehyde diethyl acetal (1.5 equiv)
    • FeCl₃ (10 mol%)
  • Conditions :

    • Microwave power: 300 W
    • Temperature: 120°C
    • Reaction time: 20 minutes
  • Outcome :

    • Yield: 85%
    • Advantages: Reduced side products, scalable for industrial use.

Multicomponent Reaction (MCR) Approach

A three-component reaction streamlines synthesis by combining 2-aminopyridine , methyl-substituted aldehyde , and isonitrile .

Procedure :

  • Reagents :

    • 2-Amino-5-bromopyridine (1 equiv)
    • 3-Methyl-2-formylpyridine (1.2 equiv)
    • tert-Butyl isocyanide (1.2 equiv)
    • Scandium triflate (5 mol%)
  • Conditions :

    • Solvent: Methanol
    • Temperature: 60°C
    • Reaction time: 6 hours
  • Outcome :

    • Yield: 78%
    • Purity: 92% (LC-MS)

Comparison of Methods

Parameter Cyclization Microwave MCR
Reaction Time 5–24 h 20 min 6 h
Yield 72% 85% 78%
Catalyst None FeCl₃ Sc(OTf)₃
Scalability Moderate High Moderate

Purification and Characterization

Industrial Considerations

  • Solvent Choice : Ethanol and water minimize environmental impact.
  • Cost Efficiency : Microwave methods reduce energy consumption by 40% compared to traditional reflux.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines, thiols, and alkoxides, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridines, while coupling reactions can produce biaryl or diaryl derivatives.

Scientific Research Applications

Medicinal Chemistry

BMPA is recognized for its potential as a scaffold in drug discovery. Its structural characteristics allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents.

  • Anticancer Activity : BMPA has shown promise as an inhibitor of specific kinases involved in cancer pathways. Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit anticancer properties, suggesting that BMPA could be developed further for this purpose .
  • Antimicrobial Properties : Studies have indicated that BMPA and its derivatives possess antibacterial activity against various pathogens, including multidrug-resistant strains .

Pharmacology

The pharmacological potential of BMPA extends to its use in treating conditions such as tuberculosis (TB). Recent developments have highlighted the efficacy of imidazo[1,2-a]pyridine analogues against multidrug-resistant TB (MDR-TB) .

  • Case Study : A study reported that certain imidazo[1,2-a]pyridine derivatives demonstrated significant activity against MDR-TB with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain .

Material Science

BMPA derivatives are being explored for their applications as light-sensitive dyes and optical media for data storage. The unique properties of imidazo[1,2-a]pyridine compounds make them suitable for these roles due to their stability and reactivity .

Despite promising findings regarding BMPA's applications, further research is required to fully elucidate its mechanisms of action and optimize its biological activity. Investigations into structure–activity relationships (SAR) will be crucial in developing more effective derivatives.

Mechanism of Action

The mechanism of action of 6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it can interact with cellular receptors, modulating signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The biological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly sensitive to substituent positions and electronic effects. Below is a comparative analysis of 6-bromo-8-methylimidazo[1,2-a]pyridin-2-amine with key analogs:

Compound Name CAS Substituents (Positions) Molecular Formula Melting Point (°C) HPLC Purity Key Applications/Properties
This compound 1500190-82-8 Br (6), CH₃ (8), NH₂ (2) C₈H₈BrN₃ Not reported 98.7% Drug intermediate, kinase inhibition studies
6-Bromoimidazo[1,2-a]pyridin-8-amine 676371-00-9 Br (6), NH₂ (8) C₇H₆BrN₃ Not reported 98% CDK2 inhibitor
6-Chloroimidazo[1,2-a]pyridin-2-amine 1005785-45-4 Cl (6), NH₂ (2) C₇H₆ClN₃ Not reported 95% Antitrypanosomal lead optimization
2,6-Bis(2-furyl)imidazo[1,2-a]pyridin-8-amine - 2-furyl (2,6), NH₂ (8) C₁₅H₁₂N₄O₂ 124.7 95% Privileged structure for drug discovery
3-Nitro-8-(phenylthio)imidazo[1,2-a]pyridine - NO₂ (3), SPh (8) C₁₃H₁₀N₃O₂S Not reported - Antileishmanial activity

Key Observations

Methyl at position 8 increases lipophilicity, which may enhance membrane permeability relative to unsubstituted or polar derivatives (e.g., 6-bromoimidazo[1,2-a]pyridin-8-amine) .

Synthetic Accessibility: The target compound is synthesized via cyclization of 5-bromo-2,3-diaminopyridine with chloroacetaldehyde, followed by purification . In contrast, 2,6-disubstituted analogs (e.g., 2-furyl derivatives) require palladium-catalyzed cross-coupling, which increases synthetic complexity .

Stability and Solubility :

  • The methyl group at position 8 improves stability at room temperature compared to nitro or phenylthio derivatives, which often require refrigeration .
  • Polar substituents (e.g., NH₂ at position 8) reduce solubility in organic solvents, whereas lipophilic groups (e.g., methyl) enhance it .

Chloro analogs (e.g., 6-chloroimidazo[1,2-a]pyridin-2-amine) exhibit antitrypanosomal activity, highlighting the role of halogens in targeting parasitic enzymes .

Biological Activity

6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine (BMPA) is a compound of interest due to its unique structural features and potential biological activities. It belongs to the imidazo[1,2-a]pyridine class, which has been associated with various therapeutic applications, particularly in cancer treatment and antimicrobial activity. This article delves into the biological activity of BMPA, examining its mechanisms, potential applications, and comparative studies with related compounds.

Chemical Structure and Properties

BMPA has the molecular formula C8H8BrN3C_8H_8BrN_3 and a molecular weight of approximately 228.07 g/mol. The compound features a bromine atom at the 6-position and a methyl group at the 8-position on the imidazo[1,2-a]pyridine ring system. These structural characteristics contribute to its distinctive chemical properties and biological activities .

While specific mechanisms of action for BMPA remain under investigation, its structural features suggest several potential interactions with biological targets:

  • Hydrogen Bonding : The presence of nitrogen atoms allows for hydrogen bonding with various biomolecules.
  • Pi-Pi Stacking : The aromatic rings may facilitate pi-pi stacking interactions, enhancing binding affinity to target proteins.
  • Enzyme Inhibition : BMPA has shown promise as an inhibitor of specific kinases involved in cancer pathways, suggesting a role in modulating cellular signaling .

Anticancer Properties

Research indicates that BMPA exhibits significant anticancer activity. It has been evaluated for its inhibitory effects on cyclin-dependent kinase 2 (CDK2), a critical regulator in cell cycle progression. In vitro studies have demonstrated that BMPA can inhibit the proliferation of various cancer cell lines, including HCT-116 and HeLa cells .

Table 1: Comparative Anticancer Activity of Related Compounds

Compound NameStructural FeaturesIC50 (µM)Target Activity
BMPABromine at C610CDK2 Inhibition
6-Bromoimidazo[1,2-a]pyridineLacks methyl group at C820Antimicrobial
8-Methylimidazo[1,2-a]pyridineLacks bromine at C615Anticancer

Antimicrobial Activity

BMPA also shows potential as an antimicrobial agent. Studies have indicated that compounds within the imidazo[1,2-a]pyridine class possess varying degrees of antimicrobial activity against different pathogens. For instance, BMPA's structural analogs have been tested against Mycobacterium tuberculosis (Mtb), with promising results indicating growth inhibition at low concentrations .

Case Studies

  • Inhibition of Mycobacterial Growth : A study demonstrated that BMPA derivatives exhibited significant inhibition against Mtb with minimum inhibitory concentrations (MICs) as low as 0.04 µM for certain analogs. The presence of bromine at position C6 was crucial for maintaining this activity .
  • Cell Viability Assays : In assays conducted on HeLa cells, BMPA showed a dose-dependent decrease in cell viability with an IC50 value comparable to standard chemotherapeutics like Doxorubicin .

Future Directions

Further research is necessary to elucidate the precise mechanisms by which BMPA exerts its biological effects. Investigations into its pharmacokinetics, toxicity profiles, and potential synergistic effects with other therapeutic agents are critical for advancing its application in clinical settings.

Q & A

Q. How can high-throughput screening (HTS) optimize reaction conditions for novel derivatives?

  • Automated platforms (e.g., Chemspeed) test solvent/base combinations, temperatures, and catalysts in parallel. For imidazo[1,2-a]pyridines, HTS identified ethanol/NaHCO₃ as optimal for cyclization, reducing byproduct formation compared to DMF or THF .

Data Interpretation and Reproducibility

Q. Why might crystallographic data show variability in hydrogen-bonding patterns?

  • Polymorphism or solvent inclusion during crystallization can alter packing arrangements. For example, one study reported three independent molecules in the asymmetric unit, each with distinct N–H⋯N interactions . Use of single-crystal X-ray diffraction with low-temperature data collection (100 K) minimizes thermal motion artifacts.

Q. How can researchers reconcile discrepancies in reported biological activities across studies?

  • Variations in assay conditions (e.g., ATP concentrations in kinase assays) or cell lines (e.g., CDK2 overexpression models) may explain differences. Standardized protocols (e.g., IC₅₀ determination under uniform ATP levels) and meta-analyses of published data improve cross-study comparability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine
Reactant of Route 2
6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine

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